molecular formula C14H22N4O2 B2591926 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine CAS No. 2034418-63-6

4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine

Cat. No.: B2591926
CAS No.: 2034418-63-6
M. Wt: 278.356
InChI Key: JNMSJFGEUWFBQN-UHFFFAOYSA-N
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Description

4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a morpholine ring

Scientific Research Applications

4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the morpholine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules, such as:

Uniqueness

What sets 4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]morpholine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-16-5-4-13(15-16)12-2-6-17(7-3-12)14(19)18-8-10-20-11-9-18/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMSJFGEUWFBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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